Home > Products > Screening Compounds P146396 > Flurpiridaz (18F)
Flurpiridaz (18F) - 863887-89-2

Flurpiridaz (18F)

Catalog Number: EVT-1576547
CAS Number: 863887-89-2
Molecular Formula: C18H22ClFN2O3
Molecular Weight: 367.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flurpiridaz (18F) is classified as an investigational diagnostic radiopharmaceutical. It is primarily synthesized for use in PET imaging, focusing on myocardial perfusion. The compound is developed by Lantheus Medical Imaging and has been the subject of extensive research aimed at evaluating its efficacy in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flurpiridaz (18F) involves a fully automated radiosynthesis process, which has been optimized to yield high radiochemical purity and efficiency. The process typically starts with the precursor compound, which undergoes several steps including fluorination using fluorine-18, a positron-emitting radionuclide.

  1. Precursor Synthesis: The precursor for Flurpiridaz is synthesized from mucochloric acid through a multi-step organic synthesis, achieving a yield of approximately 35% .
  2. Automated Radiosynthesis: Utilizing the ML-PT synthesis device, the automated method provides a radiochemical yield of 55-65% with over 98% radiochemical purity, eliminating the need for additional purification steps such as high-performance liquid chromatography (HPLC) .
  3. Cold Labeling Experiments: Prior to hot trials, cold labeling experiments with stable isotopes were performed to optimize conditions and improve yields .
Molecular Structure Analysis

Structure and Data

Flurpiridaz (18F) has the molecular formula C18H22Cl[18F]N2O3 and a molecular weight of 367.8 g/mol . The compound's structure includes a pyridaben backbone with modifications that enhance its binding affinity to mitochondrial complex I, which is crucial for its role in myocardial imaging.

  • Molecular Structure: The specific arrangement of atoms within Flurpiridaz allows it to effectively target myocardial cells, facilitating imaging of cardiac perfusion.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Flurpiridaz (18F) primarily focus on the substitution of tosyl groups with fluorine-18. This process is critical for incorporating the radioactive isotope into the compound:

  1. Fluorination Reaction: The reaction involves the use of potassium fluoride and a phase transfer catalyst to facilitate the substitution reaction efficiently.
  2. Purification: Following synthesis, the product undergoes purification processes that ensure high radiochemical purity, confirming that side products are minimized .
Mechanism of Action

Process and Data

Flurpiridaz (18F) functions as an imaging agent by targeting mitochondrial complex I in myocardial cells. The mechanism involves:

  1. Uptake by Cardiomyocytes: Flurpiridaz demonstrates rapid uptake into cardiomyocytes with a high first-pass extraction fraction.
  2. Retention Mechanism: Its structural similarity to NADH:ubiquinone oxidoreductase inhibitors leads to potent binding at complex I, resulting in slow washout from myocardial tissue .
  3. Imaging Capability: This retention allows for effective visualization of myocardial perfusion during PET scans, providing critical data on cardiac health.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flurpiridaz (18F) exhibits several significant physical and chemical properties:

  • Half-Life: Approximately 109.7 minutes, allowing sufficient time for imaging procedures post-injection.
  • Emission Characteristics: It emits positrons with a maximum energy of 1.656 MeV .
  • Stability: The compound maintains stability within 12 hours post-synthesis, ensuring reliability for clinical applications.
Applications

Scientific Uses

Flurpiridaz (18F) has several promising applications in medical imaging:

  1. Myocardial Perfusion Imaging: It is primarily used in PET scans to assess blood flow in the heart muscle, aiding in the diagnosis of coronary artery disease.
  2. Clinical Trials: Currently under investigation in phase III clinical trials, Flurpiridaz shows potential for improving diagnostic accuracy compared to traditional methods like single-photon emission computed tomography (SPECT) .
  3. Research Tool: Beyond clinical applications, it serves as a valuable research tool in studies exploring cardiac function and pathology.
Introduction to Flurpiridaz (18F)

Historical Development and Regulatory Milestones in Radiopharmaceuticals

The evolution of myocardial perfusion imaging (MPI) radiopharmaceuticals has been marked by continuous innovation to overcome limitations of conventional agents. Flurpiridaz (18F) represents the culmination of decades of research aimed at developing an ideal perfusion tracer with optimal pharmacokinetic and imaging properties. Historically, SPECT agents like 99mTc-sestamibi and 201Tl dominated cardiac nuclear imaging but faced limitations including suboptimal image resolution, attenuation artifacts, and nonlinear uptake at high flow rates [1] [2]. PET tracers such as 82Rb, 13N-ammonia, and 15O-water offered superior resolution and quantification capabilities but were hampered by ultrashort half-lives (minutes), necessitating on-site cyclotron production and limiting widespread clinical adoption [3] [7].

Flurpiridaz emerged from systematic drug discovery efforts focused on mitochondrial complex I (MC-I) inhibitors. Early work identified pyridaben analogs as promising candidates due to their high myocardial uptake and favorable biodistribution [2]. The development pathway progressed through rigorous preclinical evaluation and phased clinical trials:

Table 1: Historical Development Timeline of Flurpiridaz (18F)

PhaseKey MilestonesFindings
PreclinicalMitochondrial targeting discoveryHigh myocardial extraction (94%), linear flow-uptake relationship, superior heart-to-background ratios [2] [6]
Phase IFirst-in-human studiesSafety profile establishment, optimal dosimetry, image quality assessment [1]
Phase IIMulticenter trial (n=143)Superior image quality vs. SPECT (99.2% vs. 88.5% excellent/good stress images), higher diagnostic certainty (90.8% vs. 70.9%), sensitivity (78.8% vs. 61.5%) [1]
Phase III (AURORA)International trial (n=795)Superiority over SPECT (sensitivity 71.9% vs. 53.7%), FDA submission [5] [8]
RegulatoryFDA Approval (Sep 2025)First new perfusion radiopharmaceutical approval in nearly 30 years [5]

The FDA approval of flurpiridaz in September 2025 marked a watershed moment in nuclear cardiology, representing the first new perfusion radiopharmaceutical approval in nearly three decades. This milestone validated its potential to overcome the logistical and clinical limitations of existing tracers [5] [8].

Role of Mitochondrial Complex-I Targeting in Myocardial Perfusion Imaging (MPI)

The molecular mechanism underpinning flurpiridaz's exceptional performance lies in its specific targeting of mitochondrial complex I (MC-I) within cardiomyocytes. Mitochondria are abundant in myocardial tissue due to the heart's high energy demands, making them ideal targets for perfusion imaging agents. Flurpiridaz functions as a structural analog of pyridaben, designed to bind with high affinity to the PSST subunit of MC-I in the electron transport chain [2] [6].

This molecular targeting confers several pharmacokinetic advantages:

  • High First-Pass Extraction: Flurpiridaz demonstrates approximately 94% first-pass extraction efficiency in preclinical models, significantly higher than 99mTc-sestamibi (∼65%) [2] [6]. This enables more accurate representation of myocardial blood flow, particularly at high flow rates where conventional tracers exhibit "roll-off" phenomena.
  • Linear Uptake-Flow Relationship: Unlike traditional tracers whose uptake plateaus at high coronary flow rates, flurpiridaz maintains near-linear uptake across the physiological flow range (0.5-3 mL/min/g) in isolated heart preparations [2]. This property is critical for detecting subtle perfusion differences in multivessel disease.
  • Minimal Redistribution: The compound exhibits high myocardial retention with slow washout kinetics due to strong binding to MC-I, creating stable imaging windows [2] [7].
  • Metabolic Stability: Flurpiridaz undergoes minimal metabolism during the critical imaging window, preserving its molecular integrity for accurate signal detection [6].

Table 2: Biodistribution Profile of Flurpiridaz (18F) in Preclinical Models

TissueUptake Ratio (vs. Myocardium)Clinical Significance
Blood Pool15:1 (at 10 min post-injection)Enables clear myocardial definition without blood pool interference [7]
Liver10:1Reduces subdiaphragmatic artifact common with 99mTc-tetrofosmin
Lung8:1Improves detection of anterior wall defects
KidneyExcreted via hepatobiliary routeMinimal renal retention compared to 99mTc-sestamibi

The MC-I targeting mechanism enables flurpiridaz to serve dual roles: as a perfusion marker reflecting regional blood flow, and as a viability indicator through its dependence on intact mitochondrial function in metabolically active cardiomyocytes [6] [7].

Comparative Advantages Over Conventional SPECT and PET Tracers

Flurpiridaz (18F) represents a significant advancement over conventional MPI agents through its unique combination of chemical properties, imaging characteristics, and practical advantages:

Image Quality and Diagnostic Performance

The phase III AURORA trial demonstrated flurpiridaz's superior diagnostic performance versus SPECT MPI. In 795 patients with suspected coronary artery disease, flurpiridaz PET showed significantly higher sensitivity (71.9% vs. 53.7%) for detecting ≥50% coronary stenosis by quantitative angiography. This diagnostic advantage was particularly pronounced in challenging patient subgroups:

  • Women: Improved image quality due to reduced breast attenuation artifacts
  • Obese patients: Better tissue penetration and attenuation correction
  • Multivessel disease: Preservation of flow-response linearity enables detection of balanced ischemia [8] [9]

Image quality assessments consistently rate a higher percentage of flurpiridaz images as "excellent/good" compared to SPECT (99.2% vs. 88.5% for stress images; 96.9% vs. 66.4% for rest images) [1]. The spatial resolution of approximately 4-5 mm represents a 2-3 fold improvement over SPECT, enabling detection of smaller perfusion defects [2].

Practical and Operational Advantages

  • Long Half-Life Logistics: The 110-minute half-life of 18F enables centralized production and regional distribution, eliminating the need for on-site cyclotrons required for 13N-ammonia (t½=10 min) or expensive 82Sr/82Rb generators (cost ~€30,000/month) [3] [5].
  • Exercise Stress Compatibility: The extended half-life facilitates exercise stress testing, impossible with ultrashort-lived PET tracers. Exercise provides superior hemodynamic and functional information compared to pharmacologic stress alone [7] [8].
  • Dose Optimization: Effective radiation dose is approximately 4.8-6.4 mSv, approximately half that of conventional SPECT protocols [1] [6].
  • Automated Production: Recent advances in synthesis enable fully automated production with high radiochemical yield (55-65%) and purity (>98%) using commercial synthesis modules [3].

Table 3: Performance Comparison of MPI Radiopharmaceuticals

ParameterFlurpiridaz (18F)99mTc-Sestamibi13N-Ammonia82Rb
Sensitivity (%)78.8% (Phase II) [1]61.5% [1]84-90%80-85%
Spatial Resolution4-5 mm [2]12-15 mm4-5 mm6-7 mm
Half-Life109.7 min6 hours9.96 min1.27 min
Exercise Stress CompatibleYesYesNoNo
Absolute Flow QuantificationYes [9]LimitedYesChallenging
Production RequirementsRegional cyclotronGeneratorOn-site cyclotronGenerator

Quantitative Imaging Capabilities

Flurpiridaz enables robust absolute myocardial blood flow (MBF) quantification, a significant advantage over SPECT. Recent studies demonstrate excellent correlation between flurpiridaz-derived MBF measurements and microsphere-derived flow in preclinical models (r=0.93) [2]. Clinical validation shows:

  • High reproducibility of quantitative perfusion parameters across observers (κ=0.87 vs. 0.64 for visual reads) [9]
  • Comparable diagnostic accuracy to expert visual interpretation (72% vs. 71% for ≥70% stenosis detection) [9]
  • Objective assessment through automated relative quantitation algorithms, reducing interpretive variability [9]

The combination of superior image quality, diagnostic accuracy across patient populations, logistical advantages, and quantitative capabilities positions flurpiridaz as a transformative agent in cardiac PET imaging. As stated by Dr. Timothy Bateman, co-author of the AURORA study: "It is time for practices at the many hospitals that are not offering cardiac PET to be thinking about what this means" [8]. The introduction of flurpiridaz addresses longstanding limitations in nuclear cardiology and expands the clinical and research potential of myocardial perfusion imaging.

Properties

CAS Number

863887-89-2

Product Name

Flurpiridaz (18F)

IUPAC Name

2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one

Molecular Formula

C18H22ClFN2O3

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1

InChI Key

RMXZKEPDYBTFOS-LRFGSCOBSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Synonyms

BMS 747158-02
BMS-747158-02
BMS747158-02
F-18 BMS-747158-02
flurpiridaz F18

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Isomeric SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.